Cas no 16726-68-4 (methyl 4-chloronaphthalene-1-carboxylate)
methyl 4-chloronaphthalene-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Naphthalenecarboxylic acid, 4-chloro-, methyl ester
- methyl 4-chloro-1-naphthoate
- methyl 4-chloronaphthalene-1-carboxylate
- 16726-68-4
- SCHEMBL5751153
- DTXSID101214487
- HHBZFTGXGDEYDI-UHFFFAOYSA-N
- 1-chloro-4-naphthoic acid methylester
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- Inchi: 1S/C12H9ClO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3
- InChI Key: HHBZFTGXGDEYDI-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(=O)OC)=C2C=CC=CC2=1
Computed Properties
- Exact Mass: 220.0291072g/mol
- Monoisotopic Mass: 220.0291072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 26.3Ų
methyl 4-chloronaphthalene-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219001491-250mg |
Methyl 4-chloronaphthalene-1-carboxylate |
16726-68-4 | 98% | 250mg |
$666.40 | 2023-02-07 | |
| Alichem | A219001491-500mg |
Methyl 4-chloronaphthalene-1-carboxylate |
16726-68-4 | 98% | 500mg |
$989.80 | 2023-02-07 | |
| Alichem | A219001491-1g |
Methyl 4-chloronaphthalene-1-carboxylate |
16726-68-4 | 98% | 1g |
$1,701.85 | 2023-02-07 | |
| Enamine | BBV-45152358-1.0g |
methyl 4-chloronaphthalene-1-carboxylate |
16726-68-4 | 95% | 1.0g |
$739.0 | 2023-02-05 | |
| Enamine | BBV-45152358-2.5g |
methyl 4-chloronaphthalene-1-carboxylate |
16726-68-4 | 95% | 2.5g |
$1531.0 | 2023-10-28 | |
| Enamine | BBV-45152358-5.0g |
methyl 4-chloronaphthalene-1-carboxylate |
16726-68-4 | 95% | 5.0g |
$1939.0 | 2023-02-05 | |
| Enamine | BBV-45152358-10.0g |
methyl 4-chloronaphthalene-1-carboxylate |
16726-68-4 | 95% | 10.0g |
$2438.0 | 2023-02-05 | |
| Enamine | BBV-45152358-1g |
methyl 4-chloronaphthalene-1-carboxylate |
16726-68-4 | 95% | 1g |
$739.0 | 2023-10-28 | |
| Enamine | BBV-45152358-5g |
methyl 4-chloronaphthalene-1-carboxylate |
16726-68-4 | 95% | 5g |
$1939.0 | 2023-10-28 | |
| Enamine | BBV-45152358-10g |
methyl 4-chloronaphthalene-1-carboxylate |
16726-68-4 | 95% | 10g |
$2438.0 | 2023-10-28 |
methyl 4-chloronaphthalene-1-carboxylate Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on methyl 4-chloronaphthalene-1-carboxylate
Methyl 4-chloronaphthalene-1-carboxylate (CAS No. 16726-68-4): A Versatile Intermediate in Modern Chemical Synthesis
Methyl 4-chloronaphthalene-1-carboxylate, identified by its CAS number 16726-68-4, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, featuring a naphthalene core substituted with a carboxylate ester and a chloro group, has garnered attention due to its utility in constructing complex molecular architectures. The structural features of methyl 4-chloronaphthalene-1-carboxylate make it a valuable building block for synthesizing various derivatives, including those with potential biological activity.
The chemical properties of methyl 4-chloronaphthalene-1-carboxylate are influenced by the presence of both the ester and chloro functional groups. The ester moiety enhances its reactivity in nucleophilic substitution reactions, while the chloro group provides a site for further functionalization. These characteristics have made it a preferred choice for chemists engaged in the development of novel compounds. Recent advancements in synthetic methodologies have further highlighted the importance of this intermediate, particularly in the context of drug discovery and material science.
In the pharmaceutical industry, methyl 4-chloronaphthalene-1-carboxylate serves as a precursor for numerous bioactive molecules. Its structural framework can be modified to produce compounds with diverse pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial properties. For instance, researchers have utilized derivatives of methyl 4-chloronaphthalene-1-carboxylate to develop new inhibitors targeting specific enzymes involved in disease pathways. The versatility of this compound lies in its ability to undergo various transformations, such as reduction, hydrolysis, and coupling reactions, which are essential for constructing complex drug molecules.
The role of methyl 4-chloronaphthalene-1-carboxylate in material science is equally noteworthy. Its aromatic structure and functional groups make it suitable for synthesizing polymers and advanced materials with tailored properties. For example, researchers have explored its use in creating conductive polymers and organic semiconductors, which are critical components in electronic devices. The ability to modify its structure allows for fine-tuning of material characteristics, such as conductivity, stability, and mechanical strength.
Recent studies have also demonstrated the potential of methyl 4-chloronaphthalene-1-carboxylate in green chemistry initiatives. The development of sustainable synthetic routes has been a focus area, with efforts aimed at minimizing waste and reducing energy consumption. Innovations in catalytic processes have enabled more efficient conversions of this intermediate into valuable products, aligning with global efforts to promote environmental responsibility.
The application of computational chemistry has further enhanced the understanding of methyl 4-chloronaphthalene-1-carboxylate. Molecular modeling techniques allow researchers to predict reaction outcomes and optimize synthetic pathways before conducting experimental trials. This approach not only saves time but also reduces the need for extensive trial-and-error experimentation. The integration of computational methods with traditional synthetic chemistry has accelerated the discovery and development of new compounds derived from methyl 4-chloronaphthalene-1-carboxylate.
In conclusion, methyl 4-chloronaphthalene-1-carboxylate (CAS No. 16726-68-4) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable intermediate in modern chemical synthesis. As research continues to evolve, the utility of this compound is expected to expand further, driving innovation across multiple scientific disciplines.
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